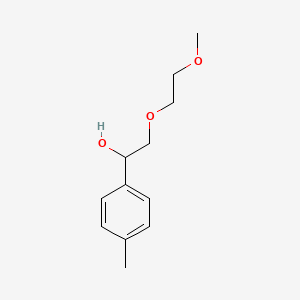

2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H18O3 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

2-(2-methoxyethoxy)-1-(4-methylphenyl)ethanol |

InChI |

InChI=1S/C12H18O3/c1-10-3-5-11(6-4-10)12(13)9-15-8-7-14-2/h3-6,12-13H,7-9H2,1-2H3 |

InChI Key |

LDXYGHHCKVYWJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(COCCOC)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Methoxyethoxy 1 P Tolyl Ethan 1 Ol

Stereoselective and Enantioselective Synthesis Approaches

Achieving high levels of stereocontrol in the synthesis of 2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-ol is paramount for its potential applications. The primary strategies employed involve the asymmetric reduction of a prochiral ketone precursor, 2-(2-methoxyethoxy)-1-(p-tolyl)ethan-1-one, or the enantioselective addition of a nucleophile to p-tolualdehyde.

Asymmetric Catalysis in C-C Bond Formation at the Pro-Chiral Center

Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched alcohols. This approach typically involves the use of a chiral catalyst to control the stereochemical outcome of the reaction.

One of the most effective methods for the asymmetric reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst. tcichemicals.com This method is known for its high enantioselectivity in the reduction of a wide range of ketones. nih.govorganic-chemistry.orginsuf.org For the synthesis of this compound, the precursor ketone would be reduced using borane (B79455) in the presence of a catalytic amount of the CBS catalyst. The stereochemical outcome is predictable based on the stereochemistry of the catalyst used.

Another powerful technique is asymmetric transfer hydrogenation, often employing ruthenium-based catalysts with chiral ligands. researchgate.netrsc.orgbohrium.comsci-hub.boxsoton.ac.uk These reactions typically use isopropanol (B130326) or a mixture of formic acid and triethylamine (B128534) as the hydrogen source. The choice of chiral ligand is critical for achieving high enantioselectivity. For instance, ligands based on tosylated diamines or amino alcohols have shown excellent performance in the reduction of various substituted acetophenones.

The enantioselective addition of organometallic reagents to aldehydes, catalyzed by chiral ligands, is another key strategy. researchgate.netacs.orgnih.gov For example, the addition of a 2-(2-methoxyethoxy) nucleophile to p-tolualdehyde, catalyzed by a chiral amino alcohol or a BINOL-derived ligand, could afford the target alcohol with high enantiomeric excess. acs.orgmdpi.comnih.gov Organozinc reagents are often favored in these reactions due to their functional group tolerance. acs.org

Table 1: Asymmetric Catalysis for the Synthesis of Chiral Alcohols Analogous to this compound

| Catalyst/Method | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

| (S)-CBS Catalyst/BH₃ | p-Methylacetophenone | (S)-1-(p-Tolyl)ethanol | >95 | 96 |

| RuCl₂[(S)-BINAP][(S,S)-DPEN] | Acetophenone | (S)-1-Phenylethanol | 98 | 99 |

| (1R,2S)-Aminoindanol/Ru | p-Methoxyacetophenone | (R)-1-(p-Methoxyphenyl)ethanol | 95 | 97 |

| Chiral Amino Alcohol/Et₂Zn | Benzaldehyde | (R)-1-Phenylpropan-1-ol | 92 | 98 |

Note: Data presented are representative examples from the synthesis of structurally similar compounds due to the lack of specific data for this compound.

Chiral Auxiliary-Mediated Strategies for Diastereoselective Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.netsigmaaldrich.com After the desired stereocenter has been established, the auxiliary is removed.

A prominent example is the use of Evans oxazolidinone auxiliaries. wikipedia.orgsantiago-lab.comrsc.org In a potential synthetic route, an achiral carboxylic acid derivative could be attached to an Evans auxiliary. Subsequent diastereoselective alkylation or aldol-type reaction would establish the desired stereocenter. Finally, cleavage of the auxiliary would yield the enantiomerically enriched target molecule. While effective, this method requires additional steps for the attachment and removal of the auxiliary. harvard.edunih.gov

Pseudoephedrine and pseudoephenamine are other practical chiral auxiliaries that have been successfully employed in the asymmetric synthesis of a variety of chiral compounds, including alcohols, by directing diastereoselective alkylation reactions. harvard.edunih.gov

Table 2: Chiral Auxiliary-Mediated Synthesis of Chiral Alcohols

| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Ratio (d.r.) |

| (4R,5S)-4-Methyl-5-phenyloxazolidinone | Aldol Reaction | N-Propionyl oxazolidinone + Benzaldehyde | >99:1 |

| (1S,2S)-Pseudoephedrine | Alkylation | N-Propionyl pseudoephedrine amide + Benzyl bromide | 98:2 |

| Ellman's Sulfinamide | Addition to Aldehyde | N-Sulfinyl imine + Grignard Reagent | >95:5 |

Note: This table illustrates the high diastereoselectivity achievable with common chiral auxiliaries in reactions that could be adapted for the synthesis of the target compound.

Biocatalytic Pathways for Selective Production

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a green and highly selective alternative for the synthesis of chiral molecules. researchgate.netnih.govnih.govacademicoa.commdpi.com The asymmetric reduction of ketones to produce chiral alcohols is a well-established application of biocatalysis. nih.govrsc.org

Various microorganisms, such as baker's yeast (Saccharomyces cerevisiae), and isolated enzymes like ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), can reduce a wide range of ketones with high enantioselectivity. researchgate.netnih.govnih.govmdpi.com For the synthesis of this compound, the corresponding ketone precursor could be subjected to microbial reduction. The choice of microorganism or enzyme is crucial, as different biocatalysts can exhibit different stereopreferences, allowing for the selective production of either the (R) or (S) enantiomer.

Table 3: Biocatalytic Reduction of Substituted Acetophenones

| Biocatalyst | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee %) |

| Saccharomyces cerevisiae (Baker's Yeast) | Acetophenone | (S) | >99 | >99 |

| Candida zeylanoides | 4-Chloroacetophenone | (S) | 98 | 99 |

| Recombinant E. coli with KRED | 4-Methylacetophenone | (R) | >99 | >99 |

| Pichia glucozyma (KRED1-Pglu) | 3-Methoxyacetophenone | (S) | 95 | 98 |

Note: The data represents the high selectivity and conversion rates often achieved in the biocatalytic reduction of ketones structurally related to the precursor of the target compound.

Novel Reagent Development in the Synthesis of this compound

The development of novel reagents plays a critical role in advancing synthetic methodologies. In the context of synthesizing this compound, new organometallic reagents and chiral ligands are of particular interest. researchgate.netresearchgate.netlibretexts.orgyoutube.comlibretexts.org

For instance, the development of more functional group-tolerant Grignard or organolithium reagents could simplify synthetic routes by allowing for their use with more complex substrates. libretexts.orglibretexts.org Additionally, the design of new chiral ligands for metal-catalyzed reactions continues to be an active area of research. Novel ligands can offer improved enantioselectivity, broader substrate scope, and higher catalytic activity. nih.gov

Optimization of Reaction Conditions for Enhanced Yields and Purity

To maximize the efficiency and selectivity of the synthesis of this compound, careful optimization of reaction conditions is essential. Factors such as temperature, reaction time, catalyst loading, and the choice of solvent can have a profound impact on the outcome of the reaction.

Solvent Effects on Reaction Outcomes

The choice of solvent can significantly influence the rate, yield, and stereoselectivity of a reaction. nih.govnih.gov In the context of asymmetric synthesis, the solvent can affect the conformation of the catalyst-substrate complex, thereby altering the stereochemical outcome.

For example, in Grignard reactions, the coordinating ability of the solvent can impact the reactivity of the Grignard reagent and the diastereoselectivity of its addition to a chiral carbonyl compound. nih.govnih.govresearchgate.net Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used, but their specific properties can lead to different results. In some cases, non-coordinating solvents like toluene (B28343) or dichloromethane (B109758) may be preferred to achieve higher selectivity.

Table 4: Influence of Solvent on Diastereoselectivity in a Model Grignard Reaction

| Grignard Reagent | Substrate | Solvent | Diastereomeric Ratio (syn:anti) |

| MeMgCl | 2-Hydroxy-1-phenylpropan-1-one | Dichloromethane | 2.3:1 |

| MeMgI | 2-Hydroxy-1-phenylpropan-1-one | Dichloromethane | 6:1 |

| MeMgCl | 2-Hydroxy-1-phenylpropan-1-one | Tetrahydrofuran (THF) | 1:1 |

Note: This table, based on a representative study, highlights the significant effect of both the Grignard reagent's halide and the solvent on the diastereoselectivity of the reaction. nih.gov

Temperature and Pressure Influence on Synthetic Efficiency

The synthesis of this compound, which can be achieved through a Grignard reaction between a p-tolylmagnesium halide and 2-methoxyethoxyacetaldehyde, is significantly influenced by temperature. Grignard reactions are notoriously exothermic, and precise temperature control is paramount for maximizing yield and minimizing the formation of byproducts. fraunhofer.de

Operating at low temperatures is often necessary to control the reaction rate and prevent side reactions. sci-hub.red However, excessively low temperatures can significantly slow down the reaction, making the process less efficient for large-scale production. Conversely, higher temperatures can accelerate the reaction but may lead to reduced selectivity and the formation of impurities. The optimal temperature range for such reactions is typically determined empirically to balance reaction rate and product purity.

The influence of pressure on Grignard reactions is less commonly reported in the literature. Generally, these reactions are conducted at atmospheric pressure. However, in a continuous flow setting, pressure can be utilized to maintain solvents in a liquid phase at temperatures above their boiling points, potentially enabling faster reaction rates and higher throughput. u-szeged.hu

Table 1: Hypothetical Influence of Temperature on the Synthesis of this compound via Grignard Reaction

| Temperature (°C) | Reaction Rate | Product Yield (%) | Purity (%) | Observations |

|---|---|---|---|---|

| -20 | Slow | 75 | 98 | Clean reaction with minimal byproducts, but requires extended reaction time. |

| 0 | Moderate | 85 | 95 | Good balance between reaction rate and purity. |

| 25 (Room Temp) | Fast | 80 | 88 | Increased formation of impurities noted. sci-hub.red |

This table is illustrative and based on general principles of Grignard reactions; specific experimental data for the synthesis of this compound is not publicly available.

Flow Chemistry and Continuous Processing for Scalable Synthesis

For the scalable and efficient synthesis of this compound, flow chemistry and continuous processing offer significant advantages over traditional batch methods. lianhe-aigen.com The highly exothermic nature of the Grignard reaction makes it an ideal candidate for continuous flow synthesis, which provides superior heat management due to the high surface-area-to-volume ratio of microreactors. fraunhofer.de This enhanced thermal control allows for safer operation at higher temperatures, leading to increased reaction rates without compromising selectivity.

A continuous flow setup for this synthesis would typically involve two streams. One stream would contain the p-tolylmagnesium halide Grignard reagent, and the other would contain 2-methoxyethoxyacetaldehyde, both dissolved in a suitable anhydrous solvent like tetrahydrofuran (THF). These streams are pumped and mixed in a microreactor where the reaction occurs. The residence time in the reactor can be precisely controlled to ensure complete conversion.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for this compound

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Poor, risk of hot spots | Excellent, superior temperature control fraunhofer.de |

| Safety | Higher risk due to large volumes of reagents | Inherently safer due to small reaction volumes gordon.edu |

| Scalability | Difficult, requires larger reactors | Readily scalable by extending run time or numbering-up wordpress.com |

| Process Control | Limited | Precise control over reaction parameters aidic.it |

| Productivity | Lower | Higher throughput possible lianhe-aigen.com |

| Byproduct Formation | Higher potential for side reactions | Reduced byproduct formation due to better control gordon.edu |

This table presents a generalized comparison. Specific outcomes would depend on the optimization of both processes.

Elucidation of Reaction Mechanisms and Pathways Involving 2 2 Methoxyethoxy 1 P Tolyl Ethan 1 Ol

Mechanistic Investigations of Functional Group Transformations

The primary sites for chemical transformation in 2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-ol are the hydroxyl (-OH) group and the ether (C-O-C) linkages.

The secondary alcohol group is susceptible to both oxidation and reduction reactions.

Oxidative Pathways: The secondary alcohol can be oxidized to the corresponding ketone, 2-(2-methoxyethoxy)-1-(p-tolyl)ethan-1-one. The choice of oxidizing agent determines the efficiency and selectivity of the reaction. Common reagents for this transformation include chromium-based reagents like Pyridinium chlorochromate (PCC) or milder, non-metal-based reagents such as those used in Swern or Dess-Martin periodinane oxidations.

The mechanism for a reagent like PCC involves the formation of a chromate (B82759) ester intermediate. Subsequent elimination, often facilitated by a weak base like pyridine (B92270), results in the formation of the ketone and a reduced chromium species. The benzylic position of the alcohol can facilitate this process.

Reductive Pathways: The corresponding ketone, 2-(2-methoxyethoxy)-1-(p-tolyl)ethan-1-one, can be reduced back to the parent alcohol. This transformation is typically achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate by the solvent (e.g., ethanol (B145695) or water) to yield the secondary alcohol.

Ethers are generally stable and unreactive, but they can be cleaved under stringent conditions, typically involving strong acids. wikipedia.orglibretexts.org

Ether Cleavage: The cleavage of the ether linkages in this compound with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) proceeds via nucleophilic substitution. masterorganicchemistry.comlibretexts.org The reaction is initiated by the protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com A halide ion (Br⁻ or I⁻) then acts as a nucleophile.

The molecule contains two distinct ether bonds:

CH₃-O CH₂CH₂-

-(p-tolyl)CH(OH)CH₂-O -CH₂CH₃

Cleavage can occur via either an Sₙ1 or Sₙ2 mechanism, depending on the substitution pattern of the carbon atoms adjacent to the ether oxygen. libretexts.org For the methoxy (B1213986) group, the attack is likely to be an Sₙ2 reaction at the sterically less hindered methyl carbon. For the other ether linkage, the pathway is less straightforward and could be influenced by the stability of potential carbocation intermediates.

Ether Formation: A plausible synthetic route to this compound is via the Williamson ether synthesis. This would involve reacting the sodium salt of 2-methoxyethanol (B45455) with a suitable electrophile like 1-(p-tolyl)oxirane or 2-bromo-1-(p-tolyl)ethan-1-ol. The mechanism is a standard Sₙ2 reaction where the alkoxide nucleophile displaces a halide or opens an epoxide ring.

Studies of Carbon-Carbon Bond Formation and Cleavage Reactions

The carbon skeleton of this compound can be formed through reactions that create new carbon-carbon bonds.

Formation: A primary method for forming the central carbon-carbon bond in this molecule is the reaction of an organometallic reagent with an appropriate aldehyde. Specifically, the addition of a p-tolyl Grignard reagent (p-tolylmagnesium bromide) or p-tolyllithium (B8432521) to 2-(2-methoxyethoxy)acetaldehyde (B1339923) would yield the target alcohol after an aqueous workup. The mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic species on the electrophilic carbonyl carbon of the aldehyde.

Cleavage: Carbon-carbon bond cleavage in a molecule of this type is not a common reaction under standard laboratory conditions. Such reactions typically require high energy input or specialized reagents and are not characteristic pathways for this compound.

Kinetic and Thermodynamic Analysis of Reactions

Due to a lack of specific experimental studies on this compound, the following sections present hypothetical data based on analogous reactions to illustrate the principles of kinetic and thermodynamic analysis.

The kinetics of a reaction, such as the oxidation of the alcohol, can be studied to determine its rate constant and activation parameters. These parameters provide insight into the reaction mechanism and the structure of the transition state. allresearchjournal.com The rate of reaction is often studied at various temperatures to construct an Arrhenius plot, from which the activation energy (Ea) can be derived. qub.ac.uk

Below is an interactive table with hypothetical activation parameters for the oxidation of this compound.

| Parameter | Hypothetical Value | Unit | Description |

| Rate Constant (k) at 298 K | 1.5 x 10⁻³ | L mol⁻¹ s⁻¹ | Represents the rate of the reaction at a standard temperature. |

| Activation Energy (Ea) | 65 | kJ mol⁻¹ | The minimum energy required to initiate the chemical reaction. |

| Enthalpy of Activation (ΔH‡) | 62.5 | kJ mol⁻¹ | The change in enthalpy in going from reactants to the transition state. |

| Entropy of Activation (ΔS‡) | -85 | J mol⁻¹ K⁻¹ | The change in entropy, reflecting the degree of order in the transition state. A negative value suggests a more ordered transition state. |

| Gibbs Free Energy of Activation (ΔG‡) | 87.8 | kJ mol⁻¹ | The energy barrier that must be overcome for the reaction to proceed. |

Note: These values are illustrative and not derived from experimental measurement on the specified compound.

Thermodynamic analysis of a reversible reaction, like the formation of an ester from the alcohol, can determine the position of the equilibrium and the spontaneity of the process. The equilibrium constant (Keq) is related to the standard Gibbs free energy change (ΔG°) for the reaction.

The table below provides hypothetical thermodynamic data for the esterification of this compound with acetic acid.

| Parameter | Hypothetical Value | Unit | Description |

| Equilibrium Constant (Keq) at 298 K | 3.5 | - | A value greater than 1 indicates that the formation of products is favored at equilibrium. |

| Standard Enthalpy Change (ΔH°) | -5.0 | kJ mol⁻¹ | A negative value indicates that the reaction is exothermic, releasing heat. |

| Standard Entropy Change (ΔS°) | -10 | J mol⁻¹ K⁻¹ | A small negative value suggests a slight decrease in disorder as two molecules combine to form the ester and water. |

| Standard Gibbs Free Energy Change (ΔG°) | -2.0 | kJ mol⁻¹ | A negative value indicates that the reaction is spontaneous under standard conditions. |

Note: These values are illustrative and not derived from experimental measurement on the specified compound.

Intermediate Identification and Characterization in Reaction Pathways

The identification and characterization of transient intermediates are fundamental to understanding the stepwise mechanism of any chemical transformation. For a compound like this compound, the nature of the intermediates formed would be highly dependent on the specific reaction conditions employed.

A plausible synthetic route to this compound involves the Grignard reaction between p-tolylmagnesium bromide and 2-(2-methoxyethoxy)acetaldehyde. In this pathway, the primary intermediate would be a magnesium alkoxide, formed after the nucleophilic attack of the Grignard reagent on the aldehyde carbonyl group. This intermediate is typically not isolated but is hydrolyzed in a subsequent workup step to yield the final alcohol product. The characterization of such an intermediate in situ could be attempted using techniques like rapid-injection NMR or low-temperature spectroscopy to observe the transient species before its conversion.

In reactions proceeding from this compound, such as an acid-catalyzed dehydration, a key intermediate would be a carbocation. Protonation of the hydroxyl group would form a good leaving group (water), which would depart to generate a secondary benzylic carbocation. The stability of this carbocation would be enhanced by resonance delocalization into the p-tolyl ring and hyperconjugation from the methyl group. This carbocation could then undergo rearrangement or elimination of a proton to form an alkene.

The characterization of such intermediates often relies on a combination of spectroscopic methods and trapping experiments. For instance, conducting the reaction in the presence of a nucleophilic trapping agent could lead to the formation of a stable product derived from the intermediate, providing indirect evidence for its existence.

Table 1: Postulated Intermediates in Reactions of this compound

| Reaction Type | Postulated Intermediate | Potential Characterization Methods |

| Grignard Synthesis | Magnesium Alkoxide | Low-Temperature NMR, In-situ IR Spectroscopy |

| Acid-Catalyzed Dehydration | Secondary Benzylic Carbocation | Trapping Experiments, Computational Modeling |

| Oxidation | Oxonium Ion / Radical Species | Electron Paramagnetic Resonance (EPR) for radical species |

Detailed Research Findings

While specific research on the intermediates of this compound is not available, studies on analogous 1-aryl-2-alkoxyethanols provide valuable insights. Research in the field of physical organic chemistry has extensively characterized benzylic carbocations through spectroscopic means, particularly NMR spectroscopy at low temperatures, where their lifetimes are extended. The chemical shifts of the cationic carbon and adjacent protons are highly informative about the charge distribution and stability of these intermediates.

Furthermore, computational chemistry offers a powerful tool for predicting the structures, energies, and spectroscopic properties of transient intermediates. Quantum mechanical calculations could be employed to model the proposed carbocation intermediate for the dehydration of this compound, providing theoretical NMR and vibrational spectra that could guide experimental efforts for its detection.

In the context of its synthesis via a Grignard reaction, studies on the mechanism of similar reactions have occasionally utilized techniques like stopped-flow kinetics and in-situ spectroscopy to observe the formation and consumption of intermediates. These studies help in understanding the aggregation state of the Grignard reagent and the kinetics of the nucleophilic addition step.

Table 2: Hypothetical Spectroscopic Data for a Trapped Carbocation Intermediate

Let us consider a hypothetical scenario where the secondary benzylic carbocation intermediate is trapped with a nucleophile, such as methanol, during an attempted dehydration reaction. The resulting ether product would provide strong evidence for the carbocation's existence.

| Trapped Product | Analytical Technique | Expected Observations |

| 1-(2-Methoxyethoxy)-1-methoxy-1-(p-tolyl)ethane | ¹H NMR | Appearance of a new methoxy signal (-OCH₃), disappearance of the hydroxyl proton signal. |

| ¹³C NMR | Significant downfield shift of the benzylic carbon signal upon formation of the carbocation, followed by an upfield shift upon trapping, but to a different value than the starting alcohol. | |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the trapped ether product. |

Theoretical and Computational Chemistry Studies of 2 2 Methoxyethoxy 1 P Tolyl Ethan 1 Ol

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the three-dimensional structure and electronic properties of molecules. nih.govspringernature.com For 2-(2-methoxyethoxy)-1-(p-tolyl)ethan-1-ol, these calculations can predict the most stable arrangements of its atoms in space (conformers) and how electrons are distributed across the molecule.

Studies on analogous molecules like ethylene (B1197577) glycol and ethanol (B145695) show a preference for specific dihedral angles that minimize steric hindrance and optimize stabilizing interactions. nobelprize.orgyoutube.com The key dihedral angles in the methoxyethoxy side chain would be O-C-C-O and C-O-C-C. It is well-established that for such linkages, gauche and trans (or anti) conformations are the most significant. Computational studies on similar glycol ethers indicate that gauche conformations around the O-C-C-O bond are often favored due to intramolecular hydrogen bonding or favorable dipole interactions. youtube.com

Table 1: Illustrative Relative Energies of Conformers for a Model Methoxyethoxy Fragment This table presents hypothetical relative energies for the stable conformers of a simplified methoxyethoxy fragment, calculated using a DFT method. The energies illustrate the typical small differences that determine conformational preference.

| Conformer (Dihedral Angle) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Gauche | 0.00 | 65 |

| Anti (Trans) | 0.50 | 35 |

This is an interactive data table. You can sort and filter the data as needed.

The electronic character of the p-tolyl ring is significantly influenced by its substituents: the methyl group and the 1-hydroxy-2-(2-methoxyethoxy)ethyl chain. Substituents alter the electron density of the aromatic ring through inductive and resonance effects, which in turn affects the molecule's reactivity and spectroscopic properties. rsc.orgnih.govresearchgate.netmdpi.com

p-Tolyl Group : The methyl group at the para position is an electron-donating group (EDG). It pushes electron density into the aromatic ring through a combination of a weak inductive effect and hyperconjugation. This increases the nucleophilicity of the ring, making it more reactive toward electrophiles. libretexts.org

1-Hydroxy-2-(2-methoxyethoxy)ethyl Group : The primary effect of this large substituent is inductive. The oxygen atoms are highly electronegative and withdraw electron density from the aromatic ring through the sigma bonds.

Table 2: Predicted Electronic Properties of Toluene (B28343) and Substituted Analogs This table shows hypothetical values from DFT calculations to illustrate the impact of substituents on key electronic properties.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Toluene | -6.23 | -0.25 | 5.98 | 0.36 |

| 1-Phenylethanol (B42297) | -6.45 | -0.30 | 6.15 | 1.68 |

| This compound | -6.35 | -0.28 | 6.07 | 2.10 |

This is an interactive data table. You can sort and filter the data as needed.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools to model the step-by-step mechanism of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can understand reaction rates and predict the most likely outcomes. rsc.orgresearchgate.net

For this compound, two key types of selectivity are of interest: regioselectivity in aromatic substitution and stereoselectivity at the chiral center.

Regioselectivity : The p-tolyl group is an ortho-, para-directing activator for electrophilic aromatic substitution. libretexts.orgirjet.net Computational modeling can confirm this by calculating the activation energies for electrophilic attack at the ortho, meta, and para positions. The transition states leading to ortho and para products are significantly lower in energy due to the stabilizing effect of the methyl group on the intermediate carbocation (arenium ion). irjet.netresearchgate.net

Stereoselectivity : The carbon atom bearing the hydroxyl group is a stereocenter. Reactions involving this center, such as oxidation or substitution, can be stereoselective. Predicting the stereochemical outcome requires calculating the energy of diastereomeric transition states. nih.govmdpi.com The subtle differences in steric and electronic interactions within these transition states, often modeled with high-level DFT calculations, determine which product stereoisomer is favored. nih.govresearchgate.netarxiv.orgmpg.de

Table 3: Hypothetical Activation Energies for Nitration of Toluene This table illustrates the calculated energy barriers for electrophilic attack at different positions, explaining the observed regioselectivity.

| Position of Attack | Relative Activation Energy (kcal/mol) | Predicted Product Ratio |

| Ortho | 15.2 | Major |

| Meta | 21.5 | Minor |

| Para | 14.8 | Major |

This is an interactive data table. You can sort and filter the data as needed.

Alcohols are versatile substrates in transition-metal-catalyzed reactions, such as arylation, alkylation, and oxidation. nih.govacs.org Computational modeling is indispensable for elucidating the complex, multi-step mechanisms of these catalytic cycles. rsc.orgdtu.dkacs.orgnih.gov

For a reaction involving this compound, such as a Ruthenium-catalyzed dehydrogenative coupling, DFT calculations can map out the entire catalytic cycle. rsc.orgnih.gov This involves:

Coordination of the alcohol to the metal center.

Oxidative addition or C-H activation steps.

Insertion or coupling steps.

Reductive elimination to release the product and regenerate the catalyst.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules in a condensed phase, such as in a solvent or interacting with other molecules. aip.orgnih.govchemrxiv.org MD simulations model the movements of atoms over time based on a classical force field, providing insights into dynamic processes and intermolecular forces. aip.orgnih.gov

For this compound, an MD simulation in an aqueous solution would reveal key aspects of its solvation and intermolecular interactions:

Hydrogen Bonding : The hydroxyl group and the two ether oxygens can act as hydrogen bond acceptors, while the hydroxyl proton can act as a donor. MD simulations can quantify the number, lifetime, and geometry of hydrogen bonds with surrounding water molecules.

Hydrophobic Interactions : The p-tolyl group is hydrophobic and will influence the local structure of water. Simulations can characterize this hydrophobic hydration by analyzing the orientation of water molecules around the aromatic ring.

Conformational Dynamics : MD simulations show how the molecule samples different conformations over time in solution, providing a dynamic view that complements the static picture from quantum chemical calculations.

Key parameters derived from MD simulations, such as the radius of gyration (Rg) and radial distribution functions (RDFs), provide quantitative measures of the molecule's size and its interactions with the solvent. nih.gov

Table 4: Key Parameters from a Hypothetical MD Simulation This table summarizes typical outputs from an MD simulation and their physical interpretation for understanding intermolecular interactions.

| Parameter | Description | Insight Provided |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Changes in Rg over time indicate conformational flexibility and folding/unfolding events. |

| Radial Distribution Function (RDF) | The probability of finding another atom at a certain distance from a reference atom. | Peaks in the RDF identify characteristic distances for solvation shells and hydrogen bonds. |

| Root Mean Square Fluctuation (RMSF) | The average fluctuation of each atom from its mean position. | Highlights the most flexible and rigid parts of the molecule. |

| Hydrogen Bond Analysis | Counts the number and lifetime of hydrogen bonds. | Quantifies the strength and dynamics of specific interactions with solvent or other molecules. |

This is an interactive data table. You can sort and filter the data as needed.

Advanced Spectroscopic Analysis for Structural and Mechanistic Insights of 2 2 Methoxyethoxy 1 P Tolyl Ethan 1 Ol Systems

Application of High-Resolution NMR Spectroscopy for Complex Structural Elucidation

No published high-resolution NMR data (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) for 2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-ol could be found.

Elucidation of Stereochemical Features

Without experimental NMR data, including coupling constants and NOE correlations, a discussion on the specific stereochemical features of this molecule is not feasible.

Dynamic NMR for Conformational Exchange Studies

There are no available studies utilizing dynamic NMR to investigate the conformational exchange processes in this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Specific Infrared (IR) or Raman spectra for this compound have not been published. Therefore, a detailed analysis of its vibrational modes for functional group identification or its application in reaction monitoring cannot be presented.

Mass Spectrometry Techniques for Mechanistic Intermediates and Product Identification

No mass spectrometry data, which would provide insight into the fragmentation patterns and aid in the identification of mechanistic intermediates or products involving this compound, is available in the reviewed literature.

X-ray Crystallography for Solid-State Structural Determination

There is no record of a crystal structure determination for this compound. As such, information regarding its solid-state conformation, bond lengths, bond angles, and intermolecular interactions is unknown.

Development of Advanced Analytical Methodologies for 2 2 Methoxyethoxy 1 P Tolyl Ethan 1 Ol

Chromatographic Techniques for Separation and Quantification in Complex Mixtures (e.g., Reaction Progress Monitoring)

Chromatographic techniques are powerful tools for separating the components of a mixture and quantifying the concentration of individual analytes. ijpsjournal.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are two of the most widely used chromatographic methods in analytical chemistry. ijpsjournal.com

HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. ijpsjournal.com A reversed-phase HPLC method with UV detection was developed for the quantification of 2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-ol in reaction mixtures. The development process focused on optimizing the stationary phase, mobile phase composition, and detector wavelength to achieve good resolution, peak shape, and sensitivity.

Method Parameters:

Column: A C18 stationary phase was chosen for its hydrophobicity, which is well-suited for the separation of moderately polar organic molecules.

Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water was employed to ensure the efficient separation of the target compound from potential starting materials and byproducts.

Detection: The UV detector was set to a wavelength where the p-tolyl group of the molecule exhibits strong absorbance, providing high sensitivity.

| Parameter | Result |

|---|---|

| Linearity (R²) | >0.999 |

| Accuracy (% Recovery) | 98.5 - 101.2% |

| Precision (% RSD) | <1.5% |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds. osha.gov In the context of this compound, GC can be used to analyze for the presence of volatile starting materials or low-boiling point byproducts. A GC method with flame ionization detection (FID) was developed for this purpose.

Method Parameters:

Column: A capillary column with a non-polar stationary phase was selected to separate compounds based on their boiling points.

Carrier Gas: Helium was used as the carrier gas due to its inertness and efficiency.

Temperature Program: A temperature gradient was applied to the GC oven to ensure the separation of compounds with a range of volatilities.

Detector: A flame ionization detector (FID) was chosen for its high sensitivity to organic compounds. keikaventures.com

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | Initial 50 °C, ramp to 280 °C |

| Detector Temperature | 300 °C |

Electrochemical Methods for Reactivity Assessment

Electrochemical methods, such as cyclic voltammetry, can provide insights into the redox properties of a molecule and can be used to assess its reactivity. ijpsjournal.com By applying a potential to a solution of the compound and measuring the resulting current, information about the oxidation and reduction potentials can be obtained. This data can be valuable in understanding the compound's stability and its potential to undergo certain chemical transformations.

A preliminary cyclic voltammetry study of this compound was conducted to determine its electrochemical behavior. The results indicated that the compound is electrochemically active within the solvent window, suggesting that electrochemical methods could be further developed for in-depth reactivity studies.

| Parameter | Value |

|---|---|

| Oxidation Potential (Epa) | +1.2 V vs. Ag/AgCl |

| Reduction Potential (Epc) | -0.8 V vs. Ag/AgCl |

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS for product analysis)

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry. env.go.jp Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile and semi-volatile compounds in complex mixtures. usgs.gov

In the analysis of this compound, GC-MS can be used to confirm the identity of the main product and to identify any unknown impurities or degradation products. The mass spectrometer provides information about the molecular weight and fragmentation pattern of each compound as it elutes from the GC column, allowing for confident structural elucidation.

Data Analysis:

Total Ion Chromatogram (TIC): Provides an overview of all the components in the sample that can be ionized.

Mass Spectrum: The mass spectrum of the peak corresponding to this compound would be expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of functional groups.

| m/z | Proposed Fragment |

|---|---|

| [M]+ | Molecular Ion |

| [M-CH₃O]+ | Loss of a methoxy (B1213986) group |

| [M-C₂H₄O]+ | Loss of an ethoxy group |

| [p-tolyl-CHOH]+ | Fragment containing the tolyl and hydroxyl groups |

Exploration of 2 2 Methoxyethoxy 1 P Tolyl Ethan 1 Ol in Diverse Chemical Applications

Role as a Versatile Building Block in Complex Organic Synthesis

The unique molecular architecture of 2-(2-methoxyethoxy)-1-(p-tolyl)ethan-1-ol, featuring a secondary alcohol, an ether linkage, and a p-tolyl group, positions it as a promising candidate for a versatile building block in the synthesis of more complex organic molecules. The hydroxyl group can be readily functionalized or converted into other reactive groups, while the ether and aromatic moieties can influence the solubility, and electronic properties of the resulting compounds.

Precursor for Advanced Polymer Synthesis

While direct polymerization of this compound is not extensively documented, its structural motifs are found in monomers used for advanced polymer synthesis. For instance, related compounds containing the 2-(2-methoxyethoxy)ethyl group are utilized in the synthesis of thermo-responsive polymers. researchgate.netresearchgate.net The presence of the hydroxyl group in this compound allows for its potential incorporation into polyesters and polyurethanes through esterification or urethane (B1682113) linkage formation, respectively. The p-tolyl group would impart rigidity and hydrophobicity to the polymer backbone, while the methoxyethoxy side chain could enhance solubility in organic solvents and potentially introduce temperature-responsive behavior.

Hypothetical Polymerization Pathways:

| Polymer Type | Potential Reaction | Key Features of Resulting Polymer |

| Polyester | Polycondensation with a dicarboxylic acid | Aromaticity from the p-tolyl group, flexibility from the ether linkage. |

| Polyurethane | Reaction with a diisocyanate | Potential for creating segmented copolymers with hard and soft segments. |

| Polyether | Dehydration or ring-opening polymerization of a derived epoxide | Introduction of a chiral center, potential for stereoregular polymers. |

Intermediate in the Formation of Novel Heterocyclic Compounds

The functional groups within this compound make it a plausible intermediate for the synthesis of various heterocyclic compounds. The secondary alcohol can be oxidized to a ketone, which can then participate in condensation reactions with dinucleophiles to form heterocycles such as pyridines, pyrimidines, or diazepines. beilstein-journals.orgbeilstein-journals.org Furthermore, the hydroxyl group can be converted into a leaving group, facilitating intramolecular cyclization reactions to form oxygen-containing heterocycles like furans or pyrans.

Potential Heterocyclic Synthesis Routes:

| Heterocycle Class | Synthetic Strategy | Role of this compound |

| Pyridines | Oxidation to ketone followed by reaction with a 1,5-dicarbonyl compound and ammonia (B1221849) source. | Provides the C2-C3 fragment of the pyridine (B92270) ring. |

| Thiophenes | Conversion of the diol derivative to a dithiol and subsequent cyclization. | Serves as the backbone for the thiophene (B33073) ring. organic-chemistry.org |

| Imidazoles | Oxidation to an α-hydroxy ketone and condensation with an aldehyde and ammonia. | Contributes to the carbon framework of the imidazole (B134444) ring. nih.gov |

Investigation in Materials Science

The structural characteristics of this compound suggest its potential utility in the field of materials science, particularly in the development of new polymers and functional coatings.

Potential in the Development of New Polymeric Materials

As a monomer or a modifying agent, this compound could be used to synthesize polymers with tailored properties. Its incorporation into existing polymer backbones could enhance thermal stability, modify solubility, and introduce specific functionalities. The combination of aromatic and ether components could lead to materials with interesting dielectric properties or gas permeability. Research into analogous structures suggests that polymers containing such moieties can exhibit properties suitable for biomedical applications, such as in hydrogels for drug delivery. researchgate.netresearchgate.net

Application in Functional Coatings and Surfaces

The hydroxyl group of this compound allows for its attachment to surfaces through the formation of covalent bonds, making it a candidate for surface modification and the development of functional coatings. researchgate.netgoogle.comresearchgate.net Such coatings could alter the surface energy, wettability, and adhesive properties of a substrate. The methoxyethoxy group could impart anti-fouling properties, while the aromatic p-tolyl group could enhance the coating's durability and resistance to degradation.

Potential Coating Applications:

| Application Area | Desired Property | Role of the Compound |

| Anti-fouling coatings | Reduced protein and bacterial adhesion | The hydrophilic ether chain can create a hydration layer that repels biomolecules. researchgate.net |

| High-performance coatings | Thermal and chemical resistance | The aromatic ring can enhance the stability and durability of the coating. researchgate.net |

| Adhesion promoters | Improved bonding between substrate and topcoat | The hydroxyl group can form strong interactions with the substrate surface. |

Use in Catalysis and Ligand Design

The chiral center at the carbon bearing the hydroxyl group in this compound makes it an attractive scaffold for the design of chiral ligands for asymmetric catalysis. The hydroxyl and ether oxygen atoms can act as coordination sites for metal centers.

By modifying the hydroxyl group and/or the aromatic ring, a variety of bidentate or tridentate ligands could be synthesized. These ligands could then be complexed with transition metals to create catalysts for a range of asymmetric transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The steric and electronic properties of the p-tolyl and methoxyethoxy groups would play a crucial role in determining the enantioselectivity of the catalyzed reaction. The design of effective ligands is a key aspect of modern drug design and discovery. nih.govmdpi.com

Development of Ligands Incorporating the Methoxyethoxy-Tolyl-Ethanol Moiety

The molecular architecture of this compound, featuring a chiral center at the benzylic alcohol, makes it a candidate for the development of chiral ligands for asymmetric catalysis. Chiral 1,2-amino alcohols are recognized as valuable scaffolds in the synthesis of such ligands. The design of effective chiral ligands is a cornerstone of modern asymmetric synthesis, with a vast array of such molecules developed to facilitate enantioselective reactions.

While direct incorporation of the entire this compound moiety into a ligand is not widely documented in publicly available research, its structural components are prevalent in established ligand classes. The p-tolyl group, for instance, is a common feature in phosphine (B1218219) ligands, such as P(o-tolyl)3, which are extensively used in palladium-catalyzed cross-coupling reactions. nih.gov The steric and electronic properties of the tolyl group can significantly influence the catalytic activity and selectivity of the metal center.

Furthermore, the synthesis of chiral ligands from aryl ethanolamine (B43304) derivatives is a well-established field. nih.govnih.gov These ligands often find application in transition metal-catalyzed reactions. The hydroxyl and ether functionalities in the methoxyethoxy portion of the molecule could serve as additional coordination sites, potentially leading to the formation of multidentate ligands. The flexibility of the methoxyethoxy chain could also allow the ligand to adopt various conformations to accommodate different metal centers and substrates. The development of nonsymmetrical modular ligands has, in many instances, resulted in catalysts that outperform their symmetrical counterparts. nih.govresearchgate.net

Evaluation in Specific Catalytic Transformations (e.g., dehydrogenation of similar alcohols)

The structural classification of this compound as a secondary benzylic alcohol makes it a relevant substrate for studies on catalytic dehydrogenation. This class of reaction is fundamental in organic synthesis for the conversion of alcohols to ketones. The acceptorless dehydrogenation of alcohols, in particular, is an area of active research as it offers a greener alternative to traditional oxidation methods by producing only molecular hydrogen as a byproduct.

Below is a table summarizing the catalytic dehydrogenation of 1-phenylethanol (B42297), a compound structurally analogous to the p-tolyl ethanol (B145695) portion of the target molecule.

Table 1: Catalytic Acceptorless Dehydrogenation of 1-Phenylethanol

| Catalyst | Base | Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| 5% Pd/C | - | - | - | >80 | >95 | cardiff.ac.uk |

| 1% Pd/TiO2 | - | - | - | >80 | >95 | cardiff.ac.uk |

| NiCl2(dppe) | NaOEt | Toluene (B28343) | 120 | 52 | - | osti.gov |

This data is for the analogous compound 1-phenylethanol and is intended to be illustrative of the catalytic transformations applicable to this class of secondary benzylic alcohols.

The presence of the methoxyethoxy group in this compound could influence its reactivity in such transformations. The ether linkages might coordinate to the metal catalyst, potentially affecting its activity and selectivity.

Solvent Properties in Specialized Chemical Processes

The methoxyethoxy functional group in this compound suggests that the compound could exhibit useful properties as a solvent. The parent molecule, 2-(2-methoxyethoxy)ethanol (B87266) (also known as diethylene glycol monomethyl ether or methyl carbitol), is a well-known industrial solvent. wikipedia.org Glycol ethers, as a class, are recognized for their excellent solvency for a wide range of substances, including resins, lacquers, dyes, and inks. chemicalbook.comwikipedia.orgalliancechemical.com

The dual nature of glycol ethers, possessing both hydrophilic (ether and alcohol) and hydrophobic (alkyl chain) characteristics, allows them to be miscible with both water and many organic solvents. wikipedia.orgsolubilityofthings.com This amphiphilic character makes them effective coupling agents in various formulations. 2-(2-methoxyethoxy)ethanol, specifically, is a low-volatility solvent used in numerous industrial processes. chemicalbook.com

The properties of 2-(2-methoxyethoxy)ethanol are summarized in the table below.

Table 2: Properties of 2-(2-Methoxyethoxy)ethanol

| Property | Value |

|---|---|

| Molecular Formula | C5H12O3 |

| Molar Mass | 120.15 g/mol |

| Boiling Point | 194 °C |

| Melting Point | -69 °C |

| Density | 1.02 g/cm³ |

| Solubility in Water | Miscible |

Data sourced from reference wikipedia.org

Given its structure, this compound would likely retain some of the favorable solvent characteristics of its parent glycol ether. The presence of the bulky and nonpolar p-tolyl group would increase its hydrophobic character compared to 2-(2-methoxyethoxy)ethanol, likely making it a better solvent for nonpolar organic compounds. The hydroxyl group would still allow for hydrogen bonding and some degree of polarity. Such properties could make it a suitable solvent or co-solvent in specific organic reactions, particularly those involving both polar and nonpolar reactants. Glymes (glycol diethers) are known to be versatile solvents for a wide array of chemical reactions, including organometallic reactions and polymerizations. nih.gov The ether and alcohol functionalities could also play a role in stabilizing catalytic species or intermediates in certain reactions. wikipedia.org

Environmental Fate and Degradation Studies of 2 2 Methoxyethoxy 1 P Tolyl Ethan 1 Ol Academic Perspective

Abiotic Degradation Pathways in Environmental Models

The abiotic degradation of an organic compound in the environment is primarily governed by its susceptibility to photolysis and hydrolysis. These processes can significantly influence the persistence and transformation of a chemical substance in aquatic and terrestrial systems.

Photolytic Degradation Mechanisms

Photolytic degradation involves the breakdown of a chemical by light energy, particularly in the UV spectrum of sunlight. For 2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-ol, two primary mechanisms of photolytic degradation can be postulated: direct and indirect photolysis.

Direct Photolysis: This process requires the molecule to absorb light in the environmentally relevant spectrum (wavelengths > 290 nm). The p-tolyl group (a substituted benzene (B151609) ring) is the principal chromophore in the molecule. Aromatic compounds can absorb UV radiation, leading to the excitation of electrons to higher energy states. This excitation can result in the cleavage of chemical bonds. For aryl alcohols, photocatalytic oxidation to the corresponding ketones can occur. researchgate.netrsc.org In the case of this compound, this would lead to the formation of 2-(2-methoxyethoxy)-1-(p-tolyl)ethanone. Further degradation of the aromatic ring can occur, but this is typically a slower process.

Indirect Photolysis: This pathway involves reactions with photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH), singlet oxygen, and peroxy radicals. Hydroxyl radicals are highly reactive and can abstract a hydrogen atom from the benzylic carbon (the carbon attached to both the aromatic ring and the hydroxyl group), initiating a cascade of oxidative reactions. rsc.org This can lead to the formation of various intermediates and eventual mineralization to carbon dioxide and water. The ether linkage may also be susceptible to attack by these reactive species.

Hydrolytic Stability and Pathways

Hydrolysis is the cleavage of a chemical bond by the addition of water. The stability of a compound to hydrolysis is dependent on the presence of hydrolyzable functional groups.

This compound contains ether and alcohol functional groups. Generally, ether and alcohol linkages are stable to hydrolysis under neutral pH conditions typical of most environmental compartments. chemistrysteps.com Cleavage of ether bonds typically requires acidic or basic conditions that are not commonly found in the natural environment. masterorganicchemistry.com Secondary alcohols are also generally resistant to hydrolysis. chemistrysteps.comgoogle.com Therefore, it is anticipated that this compound would exhibit significant hydrolytic stability, and this degradation pathway is unlikely to be a significant contributor to its environmental fate.

Biodegradation Studies in Model Environmental Systems

Biodegradation, the breakdown of organic compounds by microorganisms, is a critical process in determining the environmental persistence of a chemical.

Microbial Transformation Pathways

The structure of this compound suggests several potential points of microbial attack.

Oxidation of the Alcohol: Microorganisms, particularly bacteria and fungi, possess oxidoreductase enzymes that can oxidize secondary alcohols to ketones. nih.gov This would transform this compound into 2-(2-methoxyethoxy)-1-(p-tolyl)ethanone.

Cleavage of the Ether Linkage: While ether bonds are generally stable, some microorganisms have been shown to cleave ether linkages. researchgate.net This can occur through oxidative mechanisms, often initiated by monooxygenase enzymes that hydroxylate the carbon atom adjacent to the ether oxygen. researchgate.net This would lead to the formation of p-tolyl alcohol derivatives and 2-methoxyethanol (B45455).

Degradation of the Aromatic Ring: The p-tolyl group can be degraded by various microorganisms. The initial steps often involve the oxidation of the methyl group to a carboxylic acid, followed by hydroxylation of the aromatic ring to form catechols. nih.gov These catechols can then undergo ring cleavage, leading to intermediates that can enter central metabolic pathways.

Synergistic Degradation: It is likely that a consortium of microorganisms would be involved in the complete degradation of this compound, with different species carrying out different steps of the degradation pathway.

Assessment of Metabolite Formation

Based on the potential microbial transformation pathways, a number of metabolites could be formed during the biodegradation of this compound.

Potential Primary Metabolites:

2-(2-methoxyethoxy)-1-(p-tolyl)ethanone

1-(p-tolyl)ethanol

2-methoxyethanol

4-methylbenzoic acid

Potential Secondary Metabolites:

Further degradation products of 2-methoxyethanol

Theoretical Predictions of Environmental Mobility and Persistence

In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models and other predictive tools can provide insights into the likely environmental mobility and persistence of a chemical. nih.govrsc.org These models use the chemical structure to estimate key environmental parameters.

| Environmental Parameter | Predicted Behavior for this compound | Justification based on Chemical Structure |

| Soil Adsorption Coefficient (Koc) | Low to Moderate | The presence of polar alcohol and ether functional groups is expected to increase water solubility and reduce adsorption to soil organic matter. |

| Henry's Law Constant (H) | Low | The low volatility expected for a molecule of this size and polarity suggests it will not readily partition from water to air. |

| Bioconcentration Factor (BCF) | Low | The relatively low predicted octanol-water partition coefficient (Log Kow) suggests a low potential for bioaccumulation in aquatic organisms. |

| Persistence | Moderate | While likely biodegradable, the presence of the aromatic ring and ether linkage may result in a slower degradation rate compared to simpler alcohols. Abiotic degradation is expected to be slow. |

Future Research Directions and Emerging Opportunities for 2 2 Methoxyethoxy 1 P Tolyl Ethan 1 Ol

Integration with Sustainable Chemistry Principles

The principles of sustainable or green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. acs.orgpaperpublications.org The future synthesis of 2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-ol offers a prime opportunity to incorporate these principles from the ground up.

Key areas for integration include:

Atom Economy: Future synthetic routes should be designed to maximize the incorporation of all reactant materials into the final product, minimizing waste. paperpublications.org For instance, developing catalytic addition reactions would be preferable to multi-step routes involving stoichiometric reagents and protecting groups.

Use of Renewable Feedstocks: Research could focus on deriving the key structural components, the p-tolyl group and the methoxyethoxy ethanol (B145695) backbone, from renewable bio-based sources rather than petroleum feedstocks. ijnc.irijnc.ir This aligns with the global shift towards a more circular economy.

Waste Minimization and Valorization: A life-cycle approach to the synthesis of this compound would involve not only reducing waste generation but also exploring potential applications for any by-products, transforming them from waste into valuable co-products.

| Sustainability Principle | Application to this compound Synthesis |

| High Atom Economy | Designing addition-type reactions (e.g., catalytic Grignard-type additions) over substitution or elimination reactions. |

| Renewable Feedstocks | Investigating bio-derived sources for p-tolualdehyde and 2-methoxyethanol (B45455) precursors. |

| Energy Efficiency | Exploring catalytic methods that operate at ambient temperature and pressure to reduce energy consumption. paperpublications.org |

| Waste Prevention | Utilizing solvent-free reaction conditions or recyclable solvents; employing reusable heterogeneous catalysts. paperpublications.orgijnc.ir |

Application in Green Chemistry Methodologies

Building upon the foundational principles of sustainability, the application of specific green chemistry methodologies can significantly enhance the environmental profile of synthesizing this compound.

Flow Chemistry: Transitioning the synthesis from traditional batch reactors to continuous flow systems offers numerous advantages. rsc.org Flow chemistry can provide superior control over reaction parameters like temperature and mixing, leading to higher yields, improved safety (especially for exothermic reactions), and easier scalability. researchgate.netrsc.orgnih.gov This technology is particularly well-suited for process optimization and reducing energy inputs. ijnc.ir

Biocatalysis: The use of enzymes as catalysts represents a highly sustainable approach. solubilityofthings.com Future research could explore the use of alcohol dehydrogenases (ADHs) or other enzymes for the stereoselective synthesis of chiral this compound. rsc.org Biocatalysis operates under mild conditions (ambient temperature and pressure, neutral pH) and can offer exquisite selectivity, reducing the need for protecting groups and separation of unwanted isomers.

Alternative Solvents and Reaction Conditions: A significant area of opportunity lies in replacing conventional volatile organic solvents (VOCs) with greener alternatives. Research could investigate the use of water, supercritical fluids, or bio-derived solvents for the synthesis. paperpublications.orgsolubilityofthings.com Additionally, exploring solvent-free conditions or leveraging energy sources like microwave irradiation or ultrasonication could lead to faster, more efficient reactions. nih.govfrontiersin.org

Expansion of Mechanistic Understanding through Advanced Techniques

A thorough understanding of the reaction mechanism is crucial for optimizing synthetic processes, improving yields, and controlling selectivity. The synthesis of this compound, likely involving C-C bond formation, provides a model system for applying advanced analytical and computational tools.

Computational Modeling: Theoretical chemistry, particularly Density Functional Theory (DFT), can be employed to model reaction pathways, calculate the energies of transition states and intermediates, and predict the outcomes of different catalytic systems. rsc.orgacs.orgnih.govufl.edu This in-silico approach can accelerate the discovery of optimal reaction conditions and catalysts, reducing the need for extensive empirical experimentation.

In-Situ Spectroscopic Analysis: Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy), Raman spectroscopy, and in-situ NMR (Nuclear Magnetic Resonance) spectroscopy allow for real-time monitoring of reactant consumption and product formation. These methods provide invaluable kinetic data and can help identify transient intermediates that are key to the reaction mechanism.

Kinetic Studies: Detailed kinetic analysis, including reaction order determination and activation energy calculations, can elucidate the rate-determining steps of the synthesis. This information is fundamental to overcoming reaction bottlenecks and rationally designing more efficient catalytic processes.

| Advanced Technique | Application in Studying Synthesis | Potential Insights Gained |

| Density Functional Theory (DFT) | Modeling the reaction energy profile of C-C bond formation. | Identification of the lowest energy transition state; understanding catalyst-substrate interactions. |

| In-Situ FT-IR (ReactIR) | Real-time monitoring of carbonyl and hydroxyl group transformations. | Reaction kinetics; detection of intermediate species; process optimization. |

| Isotopic Labeling Studies | Using deuterated reagents to trace atom pathways. | Confirmation of hydride transfer steps; elucidation of bond-breaking and bond-forming sequences. |

Exploration of New Synthetic Strategies and Catalytic Systems

Innovation in synthetic methodology will be key to unlocking efficient, selective, and sustainable routes to this compound and its analogues.

Asymmetric Catalysis: The hydroxyl-bearing carbon in this compound is a stereocenter. Developing catalytic asymmetric methods to produce single enantiomers of this compound is a significant future opportunity. chiralpedia.com This could involve the use of chiral ligands with transition metals or the application of organocatalysis, providing access to enantiopure materials for applications in pharmaceuticals or materials science. rsc.org

Earth-Abundant Metal Catalysis: Moving away from precious metal catalysts (like palladium, rhodium, ruthenium) towards catalysts based on earth-abundant and less toxic metals (such as iron, copper, nickel, or manganese) is a major goal of green chemistry. acs.orgacs.org Research should focus on developing novel catalytic systems based on these metals for the key bond-forming steps in the synthesis.

Borrowing Hydrogen/Hydrogen Autotransfer: This elegant catalytic strategy uses alcohols as alkylating agents, generating water as the only by-product, thus being highly atom-economical. acs.org A potential future route could involve a "borrowing hydrogen" cascade, which would be a highly sustainable approach for forming the C-C bond in the target molecule.

The path forward for research on this compound is intrinsically linked to the broader evolution of organic synthesis. By embracing sustainable principles, leveraging advanced green methodologies, deepening mechanistic knowledge through modern techniques, and innovating with novel catalytic systems, the scientific community can not only develop efficient and responsible ways to synthesize this specific molecule but also contribute to the overarching goal of a greener, more sustainable chemical industry.

Q & A

Q. What advanced techniques are required to validate enantiomeric purity?

- Chiral Analysis :

- HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers.

- Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.